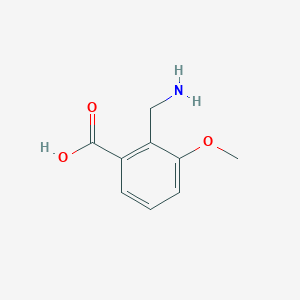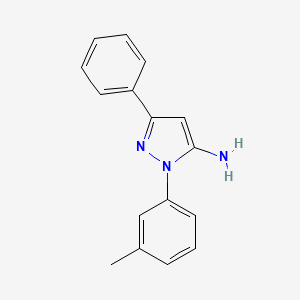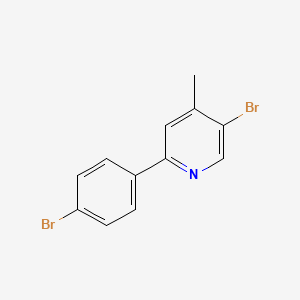![molecular formula C8H9N3OS B15262114 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15262114.png)
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The structure is confirmed using techniques such as 1H NMR and MS, and the overall yield of the synthesis is around 43% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for substitution reactions and nitrous acid for deamination . Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deamination reactions can yield 2-substituted 3H-thieno[2,3-d]pyrimidin-4(3H)-ones .
Scientific Research Applications
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Its derivatives are being explored for their antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . In cancer research, it targets VEGFR-2, inducing cell cycle arrest and promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and have been studied for their antimicrobial activity.
Thieno[3,2-d]pyrimidin-4-amines: These compounds also inhibit cytochrome bd oxidase and have been explored for their antitubercular properties.
Uniqueness
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to target both bacterial and cancer cells highlights its versatility and potential as a therapeutic agent.
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3OS/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7/h1,4-5H,2-3,9H2 |
InChI Key |
RMFGOKHODWOEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde](/img/structure/B15262031.png)




![N-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15262062.png)

![4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid](/img/structure/B15262066.png)
![2-[2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B15262086.png)

![4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole](/img/structure/B15262094.png)
![4-[2-(Benzylsulfanyl)ethyl]piperidine](/img/structure/B15262097.png)
![Methyl 2-[4-(3-cyanophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B15262100.png)
![(2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B15262106.png)
